1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a morpholine ring linked via an ethanone bridge to a pyridazine scaffold substituted with a pyridin-4-yl group and a sulfanyl moiety. The morpholine group enhances solubility and modulates pharmacokinetic properties, while the pyridazine-pyridine system may contribute to target binding (e.g., kinase inhibition or allosteric modulation) . Its synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions (e.g., 40°C for analogous compounds) .
Properties
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRIWMCDQZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides access to pharmacologically active pyridazinones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacologically active compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives with Varied Substituents
Example :
- 2-{[6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one (ID: G856-6446)
- Key Differences :
- Substituent : 4-chlorophenyl on triazolo-pyridazine vs. pyridin-4-yl on pyridazine in the target compound.
- Molecular Weight: 389.86 vs. Implications:
- The pyridin-4-yl group may enhance π-π stacking interactions in biological targets compared to the electron-withdrawing chloro substituent.
Data Table :
Adamantane-Based Analogues
Example :
- 1-(Adamantan-1-yl)-2-(pyridine-4-sulfonyl)ethan-1-one (Compound 20)
- Key Differences :
- Core Structure : Adamantane replaces morpholine.
- Functional Group : Sulfonyl vs. sulfanyl in the target compound.
- Implications :
Data Table :
Morpholinophenyl Derivatives
Example :
- 1-(4-Morpholinophenyl)ethanone Key Differences:
- Scaffold : Simple phenyl vs. pyridazine in the target compound.
- Implications :
Triazolo-Pyridazine Analogues
Example :
- 1-(Morpholin-4-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one (ChemSpider ID: 868967-16-2)
- Key Differences :
- Heterocycle : Triazolo-pyridazine vs. pyridazine.
- Implications :
- The triazolo group may enhance metabolic stability but reduce synthetic yield compared to the simpler pyridazine .
Biological Activity
The compound 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic organic molecule notable for its potential biological activities. This compound belongs to a class of pyridazine derivatives, which have been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail the biological activity, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a morpholine ring, a pyridazine moiety, and a sulfanyl group, which are critical for its biological interactions.
Anticancer Properties
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds can effectively reduce cell viability in human cancer cell lines such as HCT116 (colon cancer) and NCI-H460 (lung cancer) by inducing apoptosis through caspase activation pathways .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on various receptors to modulate signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity
Pyridazine derivatives have also shown promise as antimicrobial agents. The sulfanyl group in the compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of similar pyridazine compounds on breast cancer cells. Results indicated a significant reduction in cell proliferation rates, with IC50 values in the micromolar range.
- In Vivo Studies : Animal models treated with pyridazine derivatives demonstrated tumor growth inhibition without significant toxicity, indicating a favorable therapeutic index.
- Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
